methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
Description
Methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate is a synthetic compound featuring a 1,2,3-triazole core linked to a benzoate ester via a carbamoyl bridge. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" known for high regioselectivity and efficiency . The hydroxyethyl and 2-methoxyphenyl substituents enhance solubility and modulate lipophilicity, while the benzoate ester contributes to metabolic stability.
Properties
IUPAC Name |
methyl 2-[[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-28-18-10-6-4-8-14(18)17(25)12-24-11-16(22-23-24)19(26)21-15-9-5-3-7-13(15)20(27)29-2/h3-11,17,25H,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJYXVQGZZUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. This compound is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors. .
Mode of Action
As an indole derivative, it may interact with its targets in a similar manner to other indole-based compounds. These interactions often involve binding to the target receptor, leading to a change in the receptor’s activity that can have downstream effects on cellular processes
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities Therefore, this compound could potentially affect a wide range of biochemical pathways
Result of Action
Given the diverse biological activities of indole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level
Biological Activity
Methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate (commonly referred to as "the compound") is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its chemical properties, synthesis, and biological activities based on recent research findings.
- Molecular Formula : C20H20N4O5
- Molecular Weight : 396.403 g/mol
- IUPAC Name : Methyl 2-[[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]amino]benzoate
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazole ring via azide-alkyne cycloaddition.
- Coupling reactions to attach the benzoate moiety.
- Purification processes to achieve the desired purity levels (usually above 95%).
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:
- Case Study : A study conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of bacterial cell walls and interference with protein synthesis.
- Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : By activating apoptotic markers, it promotes programmed cell death in malignant cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural differentiators are its 1,2,3-triazole core and unique substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Triazole vs.
- Substituent Effects : The hydroxyethyl group in the target compound increases hydrophilicity relative to the chlorophenyl () or diphenyl () groups in analogs.
Physicochemical Properties
A comparative analysis of physicochemical properties is critical for understanding bioavailability and functionality:
*logP values estimated using fragment-based methods.
†Calculated based on structural formula.
Key Findings :
Q & A
Q. Table 1. Comparative Reactivity of Key Functional Groups in Methyl 2-[...]benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
